molecular formula C8H10Cl3N3 B2421341 (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride CAS No. 2138151-02-5

(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

Cat. No. B2421341
CAS RN: 2138151-02-5
M. Wt: 254.54
InChI Key: XTMKJGHXSFCLIJ-UHFFFAOYSA-N
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Description

“(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C8H10Cl3N3 . It is used in pharmaceutical testing . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and mechanistic aspects . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride” is based on the imidazo[1,2-a]pyridine skeleton . This is a fused nitrogen-bridged heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride” include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Antibacterial Agents and Tuberculosis Treatment

(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride: has shown promise as an antibacterial agent. In particular, it has been investigated for its activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). Studies have demonstrated significant reductions in bacterial load when treated with this compound . Researchers are exploring its potential as a novel therapeutic option to combat drug-resistant tuberculosis strains.

Fluorescent Probes for Cellular Imaging

The compound’s unique structure makes it suitable for designing fluorescent probes. Researchers have developed ratiometric fluorescent probes based on similar imidazo[1,2-a]pyridine scaffolds. These probes can monitor pH fluctuations during autophagy in living cells, providing valuable insights into cellular processes . Such probes are essential tools for studying cellular dynamics and disease mechanisms.

PI3K Inhibitors for Cancer Treatment

Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis in cancer. As a result, PI3K inhibitors have garnered significant interest as potential anticancer agents. The structural features of (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride make it a candidate for developing novel PI3K inhibitors . Further research aims to optimize its potency and selectivity against specific cancer types.

Chalcones with Dual Fragments

In the realm of organic synthesis, chalcones containing both 2-chloroimidazo[1,2-a]pyridine and carbazole fragments have been synthesized. These compounds exhibit interesting physicochemical properties and may find applications in materials science, such as organic electronics or optoelectronic devices . Their dual functionality opens up possibilities for diverse applications.

Metal-Free Synthesis of Amides

Amides are ubiquitous in organic compounds, natural products, and pharmaceuticals. Traditional methods for constructing amide bonds often rely on pre-activated acyl halides or anhydrides. However, the stability of C–C bonds limits direct amide synthesis via bond cleavage. Interestingly, (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride offers an alternative route. It facilitates metal-free C–C bond cleavage, leading to the formation of N-(pyridin-2-yl)amides . This synthetic strategy provides a valuable tool for organic chemists.

Versatile Building Block for Heterocyclic Skeletons

The compound’s bromination pathway allows the conversion of 3-bromoimidazopyridines to other skeletons. This versatility makes it an attractive building block for constructing diverse heterocyclic structures. Researchers can explore its use in drug discovery, agrochemicals, and materials science by modifying the imidazo[1,2-a]pyridine core.

Future Directions

The future directions for the research and development of “(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride” and similar compounds could include the development of more eco-friendly synthesis methods , as well as further exploration of their potential pharmaceutical applications .

properties

IUPAC Name

(3-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3.2ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;;/h1-4H,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMKJGHXSFCLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

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